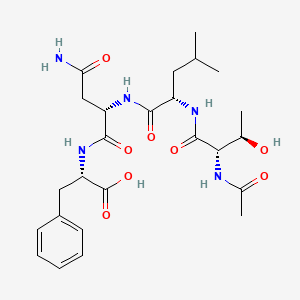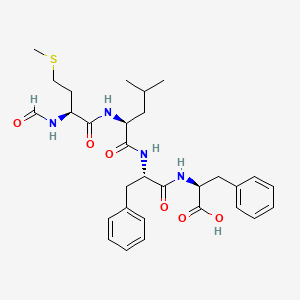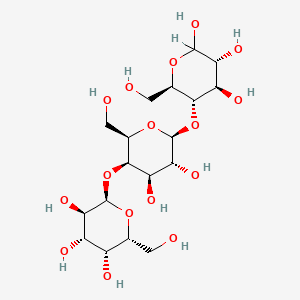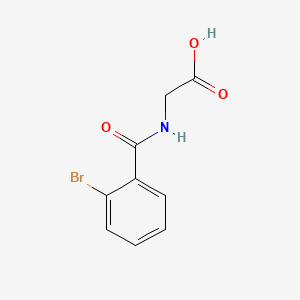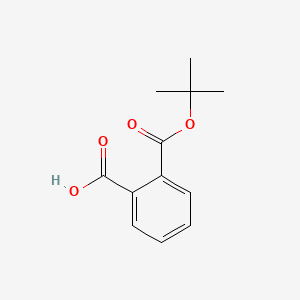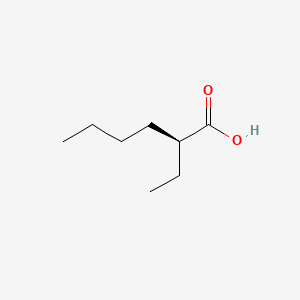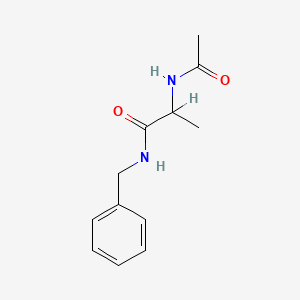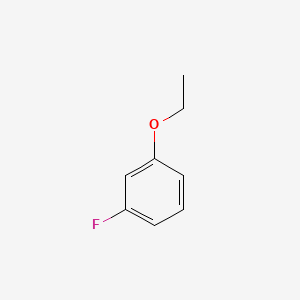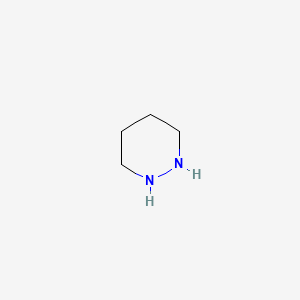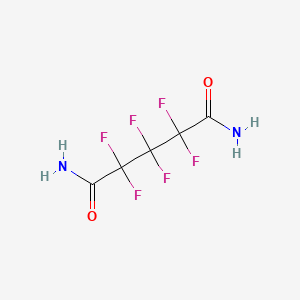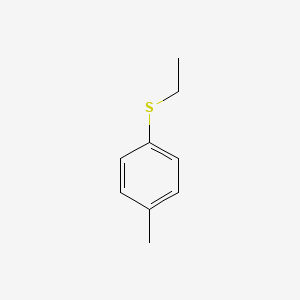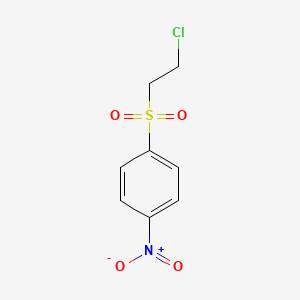
Sulfone, 2-chloroethyl p-nitrophenyl
Vue d'ensemble
Description
“Sulfone, 2-chloroethyl p-nitrophenyl” is a chemical compound with the molecular formula C8H9ClO2S . It is also known by other names such as “2-Chloroethyl Phenyl Sulfone”, “(2-Chloroethyl)sulfonylbenzene”, and "(2-Chloroethyl)sulphonylbenzene" .
Molecular Structure Analysis
The molecular structure of “Sulfone, 2-chloroethyl p-nitrophenyl” consists of a sulfone group (SO2) attached to a benzene ring via a 2-chloroethyl group . The average mass of the molecule is 204.674 Da . Further structural analysis would require more specific data or computational modeling .Applications De Recherche Scientifique
Electrochemical Properties
- The electrochemical reduction of p-nitrophenyl methyl sulfone has been investigated, showing that the electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage of the aliphatic carbon-sulfur bond, leading to unexpected chemical processes (Pilard et al., 2001).
Photochemical Reactions
- Studies on 2-nitrophenyl phenyl sulfoxide reveal its transformation into 2-nitrosophenyl phenyl sulfone upon irradiation, demonstrating the potential of these compounds in photochemical rearrangements (Tanikaga & Kaji, 1973).
Molecular Conformation and Stability
- Research into 2,2-Dimethyl-1-(Para-nitrophenyl)propyl Mesityl Sulfone has revealed insights into its conformational interconversions in solution, with implications for understanding the stability and reactivity of these compounds (Field et al., 1988).
Synthesis and Chemical Reactions
- Various studies have investigated the synthesis and reactions of different sulfone compounds, elucidating their potential in creating new chemical entities. For instance, 2-Halovinyl aryl sulfones have been explored as new coupling reagents for carboxamide formation (Shimagaki et al., 1983).
Aggregation Studies
- Sulfonates like p-nitrophenyl esters of butylsulfonate have been analyzed for their aggregating tendencies, contributing to our understanding of the properties of sulfur-containing compounds (史济良 et al., 1997).
Crystallography
- Crystallographic studies of compounds like 2,6-dimethylphenyl 4-nitrophenyl sulfone have provided insights into their molecular structures, which is crucial for understanding their chemical behavior (Jeyakanthan et al., 1998).
Pesticidal Activity
- Research into derivatives of phenyl tribromomethyl sulfone as potential pesticides has opened up new avenues for the development of novel compounds in agricultural chemistry (Borys et al., 2012).
Nanofiltration and Polymer Science
- Studies on nanofiltration properties of membranes prepared from sulfonated nitro-polyphenylsulfone highlight the applications of these compounds in materials science and engineering (Brami et al., 2017).
Propriétés
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIHTHZQXELBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214857 | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfone, 2-chloroethyl p-nitrophenyl | |
CAS RN |
6461-63-8 | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, 2-chloroethyl p-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



